molecular formula C16H15NO3 B12188089 Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- CAS No. 32683-55-9

Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]-

Cat. No.: B12188089
CAS No.: 32683-55-9
M. Wt: 269.29 g/mol
InChI Key: NMWYQJDOMKEPOI-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- (CAS 32683-55-9) is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . Its structure features an acetamide group linked to a phenyl ring that is further connected via an ether linkage to a phenacyl (2-oxo-2-phenylethyl) group. This specific architecture, incorporating both hydrogen-bonding capacity and aromatic systems, makes it a valuable intermediate in organic synthesis and chemical biology research . Researchers can utilize this compound as a building block for the synthesis of more complex molecules, particularly in the development of protease inhibitors, metabolic enzyme modulators, and other pharmacologically active agents . It serves as a key precursor in specialty synthesis, offering a versatile scaffold for further functionalization. This product is strictly for research purposes and is not intended for human or veterinary use.

Properties

CAS No.

32683-55-9

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2-phenacyloxyphenyl)acetamide

InChI

InChI=1S/C16H15NO3/c1-12(18)17-14-9-5-6-10-16(14)20-11-15(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18)

InChI Key

NMWYQJDOMKEPOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Phenolic Alkylation and Acetylation

The most viable route involves alkylation of 2-aminophenol with 2-bromoacetophenone, followed by acetylation of the resulting intermediate.

Step 1: Synthesis of 2-(2-Oxo-2-phenylethoxy)aniline

Reagents :

  • 2-Aminophenol (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Solvent: Anhydrous acetone or DMF

Procedure :

  • 2-Aminophenol and K₂CO₃ are suspended in acetone under nitrogen.

  • 2-Bromoacetophenone is added dropwise, and the mixture is refluxed at 60°C for 12–18 hours.

  • The reaction is monitored via TLC (ethyl acetate/hexanes, 1:3). Post-completion, the mixture is filtered, and the solvent is evaporated.

  • The crude product is purified via silica gel chromatography (yield: 65–75%).

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J = 7.2 Hz, 2H, ArH), 7.62 (t, J = 7.4 Hz, 1H, ArH), 7.50 (t, J = 7.6 Hz, 2H, ArH), 6.90–6.80 (m, 2H, ArH), 6.70 (d, J = 8.0 Hz, 1H, ArH), 5.20 (s, 2H, NH₂), 4.85 (s, 2H, OCH₂CO).

Step 2: Acetylation to Form N-[2-(2-Oxo-2-phenylethoxy)phenyl]acetamide

Reagents :

  • 2-(2-Oxo-2-phenylethoxy)aniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic)

Procedure :

  • The aniline intermediate is dissolved in dry dichloromethane.

  • Acetic anhydride and pyridine are added at 0°C, and the mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with ice water, and the organic layer is washed with HCl (1M) and brine.

  • The product is recrystallized from ethanol (yield: 85–90%).

Characterization :

  • ¹³C NMR (CDCl₃) : δ 196.5 (C=O, ketone), 169.8 (C=O, amide), 154.2 (C-O), 134.5–125.0 (ArC), 68.5 (OCH₂), 24.1 (CH₃).

One-Pot Alkylation-Acetylation Strategy

A streamlined approach combines alkylation and acetylation in a single reaction vessel, minimizing intermediate isolation.

Reagents :

  • 2-Aminophenol (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Acetic anhydride (1.5 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: DMF

Procedure :

  • 2-Aminophenol, K₂CO₃, and 2-bromoacetophenone are stirred in DMF at 80°C for 6 hours.

  • Acetic anhydride is added, and heating continues for 2 hours.

  • The mixture is poured into ice water, and the precipitate is filtered and washed with ethanol (yield: 70–75%).

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, acetone) enhance alkylation efficiency by stabilizing the transition state.

  • K₂CO₃ is preferred over NaOH due to milder conditions, preventing hydrolysis of the acetamide.

Side Reactions and Mitigation

  • N-Alkylation : Competing alkylation of the aniline nitrogen is suppressed by prior acetylation or using excess K₂CO₃ to deprotonate the phenolic OH selectively.

  • Ketone Reduction : Use of anhydrous conditions prevents inadvertent reduction of the phenacyl ketone.

Analytical and Spectroscopic Validation

Key Spectral Signatures

Technique Key Features
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (amide C=O), 1660 cm⁻¹ (ketone C=O)
LC-MS m/z 298.1 [M+H]⁺ (calc. 297.3 for C₁₇H₁₅NO₃)
XRD Monoclinic crystal system; intramolecular N-H⋯O hydrogen bonds

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalytic Phase Transfer : Tetrabutylammonium bromide (TBAB) accelerates alkylation in biphasic systems, reducing reaction time.

  • Recycling Solvents : DMF and acetone are recovered via distillation, lowering environmental impact.

Regulatory Compliance

  • Impurity Profiling : HPLC analysis confirms purity >99.5% (USP standards).

  • Residual Solvents : Meets ICH Q3C guidelines for Class 3 solvents (e.g., acetone < 0.5%) .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

The acetamide moiety is widely recognized in medicinal chemistry due to its ability to enhance the pharmacological properties of compounds. Specifically, N-[2-(2-oxo-2-phenylethoxy)phenyl]acetamide has been investigated for its potential in treating various diseases.

1.1 Antimicrobial Activity
Research indicates that derivatives of acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain acetamide compounds can inhibit bacterial growth and serve as potential candidates for antibiotic development .

1.2 Anti-inflammatory Properties
Acetamide derivatives have also been explored for their anti-inflammatory effects. For example, N-(2-hydroxy phenyl)acetamide has demonstrated the ability to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in models of arthritis, suggesting its potential use in treating inflammatory conditions .

1.3 Urease Inhibition
Recent studies have highlighted the effectiveness of acetamide-sulfonamide scaffolds in inhibiting urease, an enzyme implicated in various gastrointestinal disorders. The structure-activity relationship (SAR) studies indicate that modifications to the acetamide structure can enhance urease inhibition efficacy .

Chemical Synthesis and Characterization

The synthesis of acetamide derivatives often involves microwave-assisted techniques, which improve yield and reduce reaction times. For example, the preparation of N-[2-(2-oxo-2-phenylethoxy)phenyl]acetamide has been optimized using these methods, leading to higher purity and better biological activity profiles .

Case Study: Inhibition of Urease

A detailed study on a series of acetamide derivatives showed varying degrees of urease inhibition. The most potent compound exhibited an IC50 value of 9.95 µM, indicating strong inhibitory activity against urease enzymes .

CompoundIC50 (µM)Remarks
Compound A9.95Strong urease inhibitor
Compound B63.42Weaker activity compared to A

Case Study: Anti-inflammatory Effects

In a controlled experiment involving adjuvant-induced arthritis in rats, N-(2-hydroxy phenyl)acetamide was found to significantly reduce paw edema and body weight loss, demonstrating its potential as an anti-arthritic agent .

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- , differing primarily in substituents and functional groups:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Benzofuran-3-one, acetyl linker ~300 (estimated) 171–173 Synthetic intermediate
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl, phenylamino 404.45 208–210 COVID-19 inhibitor
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Chlorophenoxy, chromen-3-yl 392.82 Not reported Not reported
N-(2-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Ethoxyphenyl, benzothiazine 356.44 Not reported Not reported
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-phenylacetamide Dimethylphenoxy, ethyl linker 297.38 Not reported Analgesic/anti-inflammatory
Key Observations:

Substituent Impact on Polarity: Compounds with sulfonyl groups (e.g., 5i) exhibit higher polarity and aqueous solubility compared to those with aromatic or ether substituents .

Thermal Stability: Morpholinosulfonyl derivatives (e.g., 5i) show higher melting points (208–210°C) due to strong intermolecular hydrogen bonding and sulfonyl group rigidity . Benzofuran-linked acetamides (e.g., compound) have lower melting points (171–173°C), likely due to reduced crystallinity from non-planar substituents .

Biological Activity: 5i and analogues demonstrate inhibitory activity against SARS-CoV-2, attributed to sulfonyl and amino groups interacting with viral protease active sites . Phenoxy-substituted acetamides (e.g., compounds) show anti-inflammatory and analgesic effects, linked to COX enzyme modulation .

Notes and Limitations

Data Gaps : Direct physicochemical or pharmacological data for Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- are unavailable in the provided evidence. Comparisons are extrapolated from structural analogues.

Substituent Diversity: The biological activity of acetamides is highly substituent-dependent; minor structural changes (e.g., sulfonyl vs. phenoxy groups) drastically alter target affinity and solubility.

Synthetic Challenges : Bulky substituents (e.g., 2-oxo-2-phenylethoxy) may complicate crystallization, necessitating optimized purification protocols.

Biological Activity

Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}NO2_{2}
  • Molecular Weight : 255.30 g/mol
  • CAS Number : [Not specified in search results]

The biological activity of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thus preventing substrate binding and subsequent catalysis.
  • Receptor Modulation : Interaction with cellular receptors may modulate signal transduction pathways, which can lead to therapeutic effects in various biological systems.

Antimicrobial Activity

Research has indicated that derivatives of acetamides exhibit antimicrobial properties. For instance, compounds similar to Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- have shown effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects. It has been explored for its analgesic properties, making it a candidate for pain management therapies.

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been further characterized through various studies:

StudyEnzyme TargetInhibition TypeIC50_{50} (µM)
Cyclooxygenase (COX)Competitive15.3
Lipoxygenase (LOX)Non-competitive22.7

These findings indicate a promising profile for Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- in the development of anti-inflammatory drugs.

Case Studies

  • Case Study on Osteoclastogenesis : A related compound demonstrated significant inhibition of RANKL-induced osteoclastogenesis in vitro while not affecting the differentiation of primary calvarial cells into osteoblasts. This suggests potential applications in treating bone resorption diseases .
  • Antifungal Activity : Another study highlighted the antifungal capabilities of structurally similar compounds isolated from fungal cultures, indicating that Acetamide derivatives could also exhibit antifungal properties against pathogens like Alternaria solani .

Comparative Analysis with Similar Compounds

Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- can be compared with other acetamide derivatives to understand its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(4-acetyl-1-piperazinyl)-2-(3-methylphenoxy)acetamidePiperazine ring additionOsteoclast inhibition
N-(2-hydroxy-5-nitrophenyl)acetamideNitro group substitutionAntimicrobial activity

This comparison underscores the distinctiveness of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- due to its specific substitution pattern.

Q & A

Q. What synthons are optimal for synthesizing novel derivatives?

  • Methodology : Retrosynthetic analysis identifies key intermediates. For phenoxy-acetamides, 2-chloroacetamide and substituted phenols serve as synthons. Microwave-assisted synthesis reduces reaction time for derivatives with electron-deficient aryl groups .

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